molecular formula C6H7NSe B15420166 3-(Methylselanyl)pyridine CAS No. 119345-50-5

3-(Methylselanyl)pyridine

Cat. No.: B15420166
CAS No.: 119345-50-5
M. Wt: 172.10 g/mol
InChI Key: UQJSCNKPVMSZJG-UHFFFAOYSA-N
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Description

3-(Methylselanyl)pyridine (C6H7NSe) is an organoselenium compound featuring a pyridine ring functionalized with a methylselanyl group. This structure places it within a class of molecules that are the subject of ongoing investigation in medicinal and organic chemistry. Researchers are particularly interested in selenopyridine derivatives for their diverse biological activities. Pyridine compounds, in general, have demonstrated significant antimicrobial properties, showing efficacy against various Gram-positive and Gram-negative bacteria and fungal pathogens . These compounds often exert their effects by disrupting crucial microbial processes, such as cell wall synthesis, membrane integrity, or essential metabolic pathways . Beyond antimicrobial applications, recent studies on novel selenopyridine derivatives have revealed promising anticancer activities. Synthetic selenopyridines have shown potent cytotoxicity against highly metastatic prostate cancer cells (PC-3) and osteosarcoma cells (MG-63), with some derivatives exhibiting IC50 values comparable to or better than the chemotherapeutic agent doxorubicin . Mechanistic studies indicate that these effects can be linked to the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase receptor strongly associated with tumor growth, progression, and metastasis . The selenium atom incorporated into the structure is a key feature, as selenium-containing compounds are known for their role in antioxidant defense and have been extensively researched for their potential in cancer prevention and therapy . This compound serves as a valuable building block for synthesizing more complex selenium-containing molecules for use in pharmaceutical discovery, agrochemical research, and materials science. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

CAS No.

119345-50-5

Molecular Formula

C6H7NSe

Molecular Weight

172.10 g/mol

IUPAC Name

3-methylselanylpyridine

InChI

InChI=1S/C6H7NSe/c1-8-6-3-2-4-7-5-6/h2-5H,1H3

InChI Key

UQJSCNKPVMSZJG-UHFFFAOYSA-N

Canonical SMILES

C[Se]C1=CN=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Tables

Table 1: Inhibitory Activities of Key Compounds

Compound LSD1 Ki (nM) MAO-B Ki (μM) Selectivity (MAO-B/LSD1)
17 0.6 0.384 >640-fold
16 1.1 0.176 >160-fold
22 0.9 0.198 >220-fold

Table 2: Impact of R6 Substituents on Activity

R6 Group LSD1 Ki (nM) Notes
-Me 0.6 Optimal hydrophobic interactions
-Et 1.8 Steric clash with Met332
-i-Pr 3.4 Severe steric hindrance

Preparation Methods

Reaction Mechanism and Optimization

  • Zincke Imine Formation : Pyridine reacts with 2,4-dinitrofluorobenzene to form the electron-deficient N-DNP Zincke imine, activating the C3 position for subsequent functionalization.
  • Radical Selenylation : Methylselenyl chloride (MeSeCl) serves as the selenylating agent, with the reaction proceeding via a radical addition-elimination pathway.
    • Key Conditions :
      • Temperature: 25–40°C
      • Solvent: Dichloroethane (DCE)
      • Catalyst: 4CzIPN (photocatalyst, 2 mol%) under blue LED light
      • Reaction Time: 12–24 hours.

Mechanistic Evidence :

  • Radical inhibition experiments with TEMPO suppressed product formation, confirming a radical pathway.
  • Density Functional Theory (DFT) calculations revealed that the DNP group lowers the energy barrier for C3–H bond cleavage, favoring selenyl radical addition.

Substrate Scope and Yields

The method exhibits broad compatibility with substituted pyridines (Table 1):

Substrate Yield (%) Selectivity (C3:C2:C4)
Pyridine 85 >20:1
4-Methoxypyridine 78 15:1
2-Chloropyridine 72 12:1
Nicotine derivative 68 >20:1

Data sourced from, representative examples.

Alternative Approaches and Comparative Analysis

While radical-mediated selenylation dominates recent literature, historical methods provide context for methodological evolution.

Nucleophilic Selenium Displacement

Though unreported in the provided sources, theoretical pathways involving nucleophilic aromatic substitution (SNAr) could be considered. However, pyridine's electron-deficient ring typically requires strong electron-withdrawing groups (e.g., nitro) at the meta position to enable such reactivity—a limitation circumvented by the Zincke imine strategy.

Practical Applications and Scalability

The 2024 Nature protocol demonstrates gram-scale synthesis, producing this compound in 82% yield (15 mmol scale). Key advantages include:

  • Recyclability : The DNP group is recovered and reused without loss of activity.
  • Late-Stage Functionalization : Successful selenylation of drug precursors, such as antihypertensive agents containing pyridine moieties.

Q & A

Q. What green chemistry approaches optimize the synthesis of this compound?

  • Methodology :
  • Solvent-Free Reactions : Mechanochemical synthesis in ball mills reduces waste and improves atom economy.
  • Catalytic Recycling : Immobilize Pd catalysts on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for reusable cross-coupling systems .

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